![molecular formula C12H12N2O2 B6488837 1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031557-34-2](/img/structure/B6488837.png)
1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
The closest compound I found is “1-(2,5-Dimethylphenyl)piperazine” which is an organic compound . Its empirical formula is C12H18N2 and has a molecular weight of 190.28 .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylphenyl)piperazine” was found to crystallize in the monoclinic system with the space group of P21/n . The geometry of the CuCl ion is intermediate between tetrahedral and square planar .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-Dimethylphenyl)piperazine” include a molecular weight of 190.28 . More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available for a similar compound "1-(2,5-DIMETHYLPHENYL)PIPERAZINE" .
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(2)10(7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYYOPNIUQJTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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